Lipophilicity Shift: para-Methyl Substitution Increases LogP by ~0.7 Units Versus the Des-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 1.5, compared with 0.8 for the direct des-methyl analog 4-phenylpiperazin-1-amine (CAS 14340-32-0) . This ΔLogP of +0.7 is attributable solely to the para-methyl substituent, as both compounds share the same N1–NH₂ functionality and piperazine core. The increase moves the compound closer to the CNS-optimal LogP range (typically 1–3) while remaining below the threshold (LogP > 3) associated with elevated metabolic clearance and phospholipidosis risk.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3/XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 4-Phenylpiperazin-1-amine: XLogP3 = 0.8 |
| Quantified Difference | ΔLogP = +0.7 |
| Conditions | PubChem computed properties (XLogP3 algorithm); identical computational methodology for both compounds. |
Why This Matters
For procurement, this LogP difference means the target compound will exhibit different retention times in reversed-phase HPLC and distinct partitioning behavior in biphasic biological assays, making direct substitution with the des-methyl analog scientifically invalid without re-optimization of assay conditions.
- [1] PubChem CID 15275126. 4-(4-Methylphenyl)piperazin-1-amine – XLogP3-AA = 1.5. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem CID 12762417. 4-Phenylpiperazin-1-amine – XLogP3 = 0.8. National Center for Biotechnology Information. Accessed April 2026. View Source
